
5-Fluoro-1,3-dioxane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Fluoro-1,3-dioxane is an organic compound with the molecular formula C4H7FO2. It is a fluorinated derivative of 1,3-dioxane, a six-membered heterocyclic compound containing two oxygen atoms.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-1,3-dioxane can be achieved through several methods. One common approach involves the direct fluorination of 1,3-dioxane derivatives using electrophilic fluorinating agents such as N-fluorobenzenesulfonimide (NFSI). This method typically requires a base and is conducted at low temperatures to ensure selectivity and yield .
Another method involves the fluorination of 3-substituted 5-(1,3-dioxane) acetals, which can be achieved using similar electrophilic fluorinating agents. This method has been successfully applied to the synthesis of bioactive fluorinated isoxazoles .
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents and maintain the required reaction conditions. The scalability of the synthesis methods and the availability of starting materials are crucial factors in the industrial production of this compound .
Análisis De Reacciones Químicas
Types of Reactions
5-Fluoro-1,3-dioxane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the fluorine atom or other functional groups.
Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophilic reagents like sodium methoxide and potassium tert-butoxide are employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield fluorinated oxides, while substitution reactions can produce a variety of fluorinated derivatives .
Aplicaciones Científicas De Investigación
5-Fluoro-1,3-dioxane has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of materials with unique properties, such as increased stability and reactivity
Mecanismo De Acción
The mechanism of action of 5-Fluoro-1,3-dioxane involves its interaction with molecular targets through its fluorine atom. The electronegativity of fluorine can influence the compound’s binding affinity and reactivity with enzymes, receptors, and other biomolecules. This interaction can modulate various biochemical pathways, leading to specific biological effects .
Comparación Con Compuestos Similares
Similar Compounds
5-Fluoro-1,3-dioxin-4-one: Another fluorinated dioxane derivative with different reactivity and applications.
5,5-Difluoro-1,3-dioxane: A compound with two fluorine atoms, offering distinct chemical properties.
1,3-Dioxane, 5-fluoro-6-methyluracil: A fluorinated uracil derivative with unique biological activity
Uniqueness
5-Fluoro-1,3-dioxane is unique due to its specific substitution pattern and the resulting chemical properties. The presence of a single fluorine atom at the 5-position provides a balance between reactivity and stability, making it a versatile compound for various applications .
Propiedades
Número CAS |
675-22-9 |
|---|---|
Fórmula molecular |
C4H7FO2 |
Peso molecular |
106.10 g/mol |
Nombre IUPAC |
5-fluoro-1,3-dioxane |
InChI |
InChI=1S/C4H7FO2/c5-4-1-6-3-7-2-4/h4H,1-3H2 |
Clave InChI |
UCJJREQLKFHWTB-UHFFFAOYSA-N |
SMILES canónico |
C1C(COCO1)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


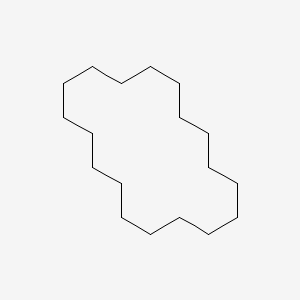

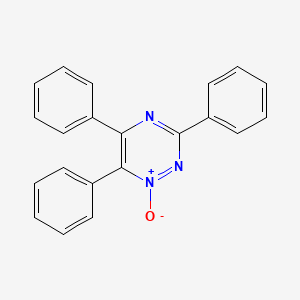
![6h-Spiro[benzo[c]acridine-5,1'-cyclopentane]](/img/structure/B14757599.png)
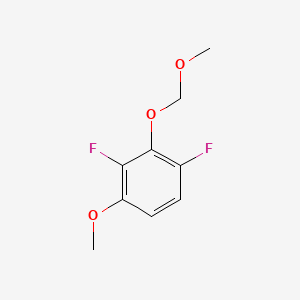
![4-Hydroxy-6-[(2-hydroxyanilino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14757619.png)

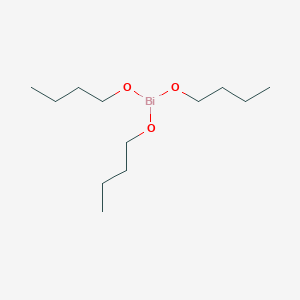

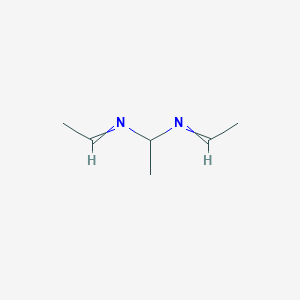

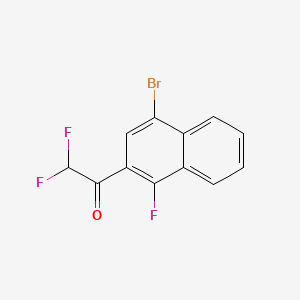
![Methyl 4-[2-(4-hydroxyphenyl)bicyclo[2.2.1]heptan-2-yl]benzoate](/img/structure/B14757681.png)
![[3-fluoro-2-(trifluoromethyl)pyridin-4-yl]-[(6S)-6-methyl-1-pyrimidin-2-yl-6,7-dihydro-4H-triazolo[4,5-c]pyridin-5-yl]methanone](/img/structure/B14757687.png)
